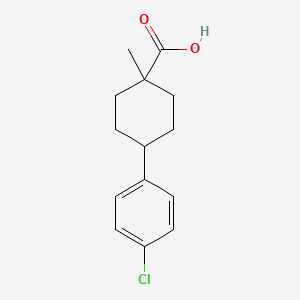
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- is a chemical compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol . It is also known by its IUPAC name, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenyl group.
Preparation Methods
The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and other diseases.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- involves its interaction with molecular targets and pathways. As an impurity of atovaquone, it inhibits mitochondrial electron transport, leading to the disruption of energy production in cells . This mechanism is particularly relevant in its potential antimicrobial activity.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- can be compared with other similar compounds, such as:
Atovaquone: A hydroxynaphthoquinone derivative with similar inhibitory effects on mitochondrial electron transport.
4-(4-Chlorophenyl)cyclohexanecarboxylic acid: A compound with a similar structure but different substituents, leading to variations in chemical properties and biological activities.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring, each exhibiting unique chemical and biological properties.
Properties
CAS No. |
61405-10-5 |
|---|---|
Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H17ClO2/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,17) |
InChI Key |
MLSHPGRZPUDTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















